molecular formula C10H14FNO B3291834 4-(4-Fluorophenoxy)butan-1-amine CAS No. 873790-24-0

4-(4-Fluorophenoxy)butan-1-amine

Cat. No.: B3291834
CAS No.: 873790-24-0
M. Wt: 183.22 g/mol
InChI Key: QSHUIHTYAZHNNK-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Intermediate Applications

1-(4-Aminobutoxy)-4-fluorobenzene is a compound with potential applications in chemical synthesis due to its structural features. For instance, compounds like 2-Fluoro-4-bromobiphenyl, which are key intermediates in the manufacture of pharmaceuticals such as flurbiprofen, demonstrate the utility of fluorinated and aminated benzene derivatives in organic synthesis. These intermediates are crucial in developing synthesis methods that are more practical and environmentally friendly for large-scale production of pharmaceuticals and other chemicals (Qiu et al., 2009).

Environmental and Analytical Chemistry

The structure of 1-(4-Aminobutoxy)-4-fluorobenzene suggests its potential utility in environmental and analytical chemistry, particularly in the development of chemosensors. Fluorinated compounds have unique physicochemical properties that make them excellent candidates for detecting various analytes, including metal ions and organic molecules. For instance, fluorescent chemosensors based on similar fluorophoric platforms have shown high selectivity and sensitivity in detecting metal ions such as Zn2+, Cu2+, and Hg2+, and anions like N3− and H2PO4− (Roy, 2021).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For instance, if it’s used as a drug, the mechanism would depend on the biological target. Amino groups are often involved in interactions with biological molecules .

Safety and Hazards

The safety and hazards would depend on various factors including the exact structure of the compound, its reactivity, and its potential biological effects. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their hazards .

Future Directions

The future directions in the study and application of such a compound would depend on its properties and potential uses. It could be interesting to explore its potential applications in fields like medicinal chemistry, materials science, or chemical synthesis .

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

4-(4-Fluorophenoxy)butan-1-amine

Properties

IUPAC Name

4-(4-fluorophenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUIHTYAZHNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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